N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a thioacetamide derivative featuring a benzodioxole core linked to a thiadiazole ring via a methylene-sulfanyl-acetamide bridge. The compound’s structure combines a 1,3-benzodioxole moiety (a fused aromatic ring with two oxygen atoms) at the N-terminal, a thiadiazole heterocycle with a 2-chlorophenyl substituent at position 3, and a sulfanyl group bridging the acetamide and thiadiazole components.
Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions. For example, thiadiazole-thioacetamide hybrids are often synthesized via thiol-ene click chemistry or condensation of thiol-containing intermediates with activated acetamide precursors . Structural characterization relies on NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography, as demonstrated in studies of related thioacetamide-triazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-13-4-2-1-3-12(13)17-21-18(27-22-17)26-9-16(23)20-8-11-5-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDIOEOZOCPPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized from thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antinociceptive Effects
Research has demonstrated that derivatives of thiadiazoles exhibit significant antinociceptive (pain-relieving) effects. Studies indicate that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can modulate nociceptive pathways effectively. For instance:
- In animal models, these compounds have shown to prolong response latencies in heat exposure tests and reduce acetic acid-induced writhing responses significantly .
Anticancer Properties
There is emerging evidence suggesting that compounds containing the thiadiazole moiety may possess anticancer activities. A study highlighted that screening a library of such compounds identified several with potent anticancer effects on multicellular spheroids . This suggests potential applications in cancer therapeutics.
Antinociceptive Study
A study published in 2016 focused on new 1,3,4-thiadiazole derivatives and their antinociceptive effects. The results indicated that certain derivatives significantly increased the maximum possible effect (MPE) values in response to nociceptive stimuli compared to control groups . This supports the hypothesis that this compound may exhibit similar properties.
Anticancer Screening
Another investigation into novel anticancer compounds revealed that several derivatives of thiadiazoles displayed cytotoxic effects against various cancer cell lines when tested in vitro. The findings suggest that these compounds could be further developed into effective cancer treatments .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocycle Impact: Replacing the thiadiazole with triazole (e.g., Compound 38 ) reduces molecular rigidity but may enhance solubility. Triazole derivatives exhibit notable antimicrobial activity (MIC = 16 µg/mL), suggesting the thiadiazole-thioacetamide scaffold in the target compound could be similarly bioactive.
Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl in the target compound ) enhance stability and binding to hydrophobic enzyme pockets. Fluorinated aryl groups (e.g., 4-fluorophenyl in ) improve metabolic resistance and membrane permeability. Benzodioxole vs.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW = 365.85 g/mol) falls within the "drug-like" range (MW < 500). Polar sulfanyl and acetamide groups may enhance aqueous solubility compared to more hydrophobic analogs like (MW = 515.96 g/mol).
- Electrostatic Profiles : The thiadiazole’s electron-deficient nature and benzodioxole’s oxygen atoms create regions of high electron density, favoring interactions with biological targets .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure combining a benzodioxole moiety with a thiadiazole unit. Its chemical formula is , indicating the presence of various functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold are known for their broad spectrum of antimicrobial properties. Studies have shown that derivatives of this scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .
| Compound | Target Organism | Activity |
|---|---|---|
| Thiadiazole Derivative | M. tuberculosis | Inhibition observed in monoresistant strains |
| Other Thiadiazole Compounds | Various bacteria | Broad-spectrum antimicrobial effects |
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Induction of apoptosis |
| A549 | 0.52 | Disruption of tubulin dynamics |
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased DNA fragmentation and cell death.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses, thereby reducing inflammation.
Case Studies
Several studies have explored the efficacy of compounds similar to this compound:
- A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines and found that modifications on the thiadiazole ring significantly enhanced cytotoxicity.
- Another investigation focused on the antimicrobial properties against resistant strains of M. tuberculosis, demonstrating that specific substitutions on the thiadiazole ring improved efficacy against resistant strains.
Q & A
Q. Which purification techniques are effective for isolating trace impurities?
- Methodological Answer:
- Preparative HPLC : Employ a C18 column with 0.1% TFA in mobile phase to resolve polar byproducts .
- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) at controlled cooling rates (<1°C/min) .
Q. How can researchers design derivatives to enhance solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
